1-(2-hydroxyethyl)-6-(phenethylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Description
The compound “1-(2-hydroxyethyl)-6-(phenethylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one” is a versatile material used in scientific research. It finds application in various fields, including drug discovery, pharmacology, and biochemistry. This compound has been found to induce a concentration-dependent inhibition of C6 rat and U87 human glioma cell proliferation .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidin-4(5H)-ones, such as the compound , often involves the 1,3-dipolar cycloaddition reaction of a pyrazolopyrimidinone-based alkyne with azides. This reaction typically uses a Cu(II) catalyst in the presence of sodium ascorbate . Other methods of synthesis involve cyclization of an ortho-amino ester of 1-(2,4-dinitrophenyl)pyrazole with various aliphatic/aromatic nitriles under different reaction conditions .
Scientific Research Applications
- The synthesis of 2-aminothiazoles and 5H-thiazolo[3,2-a]pyrimidin-5-ones from this compound has been explored . These derivatives exhibit potential antiviral activity, making them promising candidates for drug development.
- Researchers have employed this compound in auto-tandem catalysis to synthesize 4H-pyrido[1,2-a]pyrimidin-4-ones . The copper-catalyzed domino reaction utilizes 1,4-enediones and 2-aminoheterocycles, with air as the oxidant.
Antiviral Agents
Heterocyclic Chemistry
Microwave-Assisted Synthesis
properties
IUPAC Name |
1-(2-hydroxyethyl)-6-(2-phenylethylsulfanyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c20-8-7-19-13-12(10-16-19)14(21)18-15(17-13)22-9-6-11-4-2-1-3-5-11/h1-5,10,20H,6-9H2,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQCBJETUVVFXQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCSC2=NC3=C(C=NN3CCO)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-hydroxyethyl)-6-(phenethylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one |
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